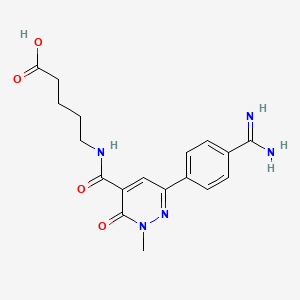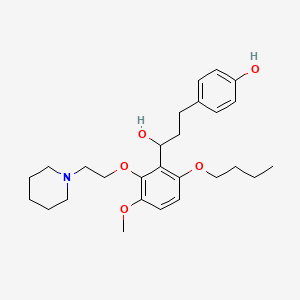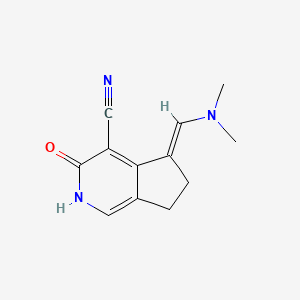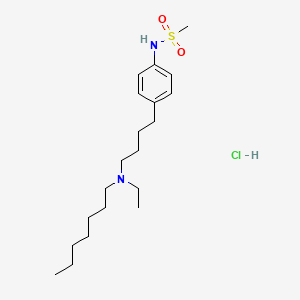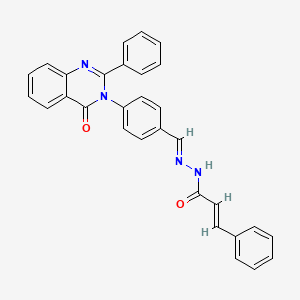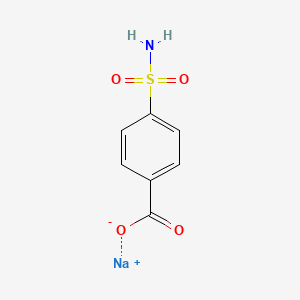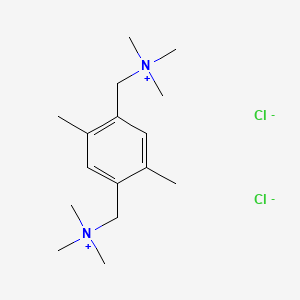
N,N,N,N',N',N',2,5-Octamethyl-1,4-benzenedimethanaminium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride is a quaternary ammonium compound It is characterized by the presence of multiple methyl groups attached to the nitrogen atoms and the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride typically involves the quaternization of a suitable precursor. One common method is the reaction of 2,5-dimethyl-1,4-benzenedimethanol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Employed in the formulation of disinfectants and sanitizers.
Mécanisme D'action
The mechanism of action of N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride involves its interaction with cell membranes. The compound can disrupt the lipid bilayer, leading to cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane integrity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N,N’,N’,N’,2,5-Hexamethyl-1,4-benzenedimethanaminium dichloride
- N,N,N,N’,N’,N’,2,5-Decamethyl-1,4-benzenedimethanaminium dichloride
Uniqueness
N,N,N,N’,N’,N’,2,5-Octamethyl-1,4-benzenedimethanaminium dichloride is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specialized applications.
Propriétés
Numéro CAS |
122413-76-7 |
|---|---|
Formule moléculaire |
C16H30Cl2N2 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
[2,5-dimethyl-4-[(trimethylazaniumyl)methyl]phenyl]methyl-trimethylazanium;dichloride |
InChI |
InChI=1S/C16H30N2.2ClH/c1-13-9-16(12-18(6,7)8)14(2)10-15(13)11-17(3,4)5;;/h9-10H,11-12H2,1-8H3;2*1H/q+2;;/p-2 |
Clé InChI |
NNJSUYMCGHAQKA-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1C[N+](C)(C)C)C)C[N+](C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


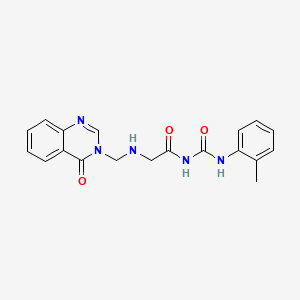
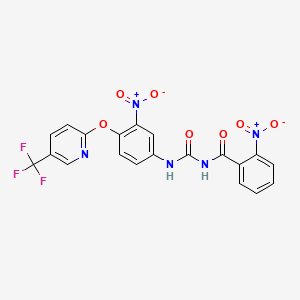
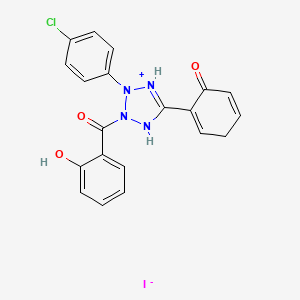
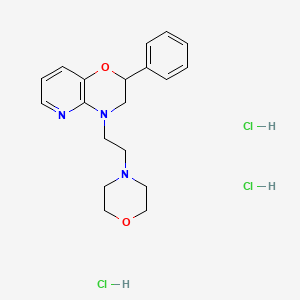
![(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12745648.png)
